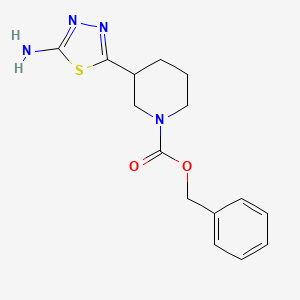

Benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate

Description

Benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 5-amino-1,3,4-thiadiazol-2-yl moiety and a benzyl ester group at the 1-position. The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This compound is likely explored as a pharmaceutical intermediate, leveraging its hybrid structure for drug discovery applications.

Properties

Molecular Formula |

C15H18N4O2S |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C15H18N4O2S/c16-14-18-17-13(22-14)12-7-4-8-19(9-12)15(20)21-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,18) |

InChI Key |

NSHXIWDOXVXNFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NN=C(S3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of piperidine-1-carboxylate with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a suitable base and solvent .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring or the thiadiazole moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds

Mechanism of Action

The mechanism of action of Benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The presence of the thiadiazole ring is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and related analogs:

Key Observations :

- Piperidine vs. Benzene Core : The target compound’s piperidine core offers greater conformational flexibility compared to the rigid benzene backbone in ’s compound. This flexibility may enhance binding to enzymatic pockets in drug targets.

- Hydrogen Bonding : ’s compound forms intermolecular N–H∙∙∙N bonds, stabilizing its crystal lattice. The target compound’s lack of sulfanylmethyl bridges may reduce such interactions, affecting solubility or crystallinity.

Biological Activity

Benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₈N₄O₂S

CAS Number: 1255099-70-7

Molecular Weight: 318.39 g/mol

The compound features a piperidine ring linked to a thiadiazole moiety, which is known for its diverse biological activities. The presence of the benzyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

This compound exerts its biological effects primarily through:

- Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2), thus promoting apoptotic cell death.

- Cell Cycle Arrest : It induces cell cycle arrest at the S and G2/M phases in treated cancer cells, disrupting normal cellular division processes.

In Vitro Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound using the MTT assay. The results are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Induces apoptosis |

| This compound | HepG2 | 15.0 | Cell cycle arrest |

These findings indicate that the compound exhibits significant cytotoxicity towards cancer cells while showing selective toxicity over normal cells.

Case Studies

A notable study published in MDPI demonstrated that compounds related to Benzyl 3-(5-amino-1,3,4-thiadiazol-2-yl)piperidine showed higher selectivity for cancerous cells compared to normal mammalian Vero cells. The study employed flow cytometric analysis to assess apoptotic cell death and found a marked increase in apoptotic cells post-treatment with the compound .

Additionally, another research highlighted that derivatives containing the thiadiazole ring system were capable of crossing cellular membranes effectively due to their mesoionic nature, enhancing their potential as therapeutic agents against various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.